molecular formula C15H23N3O10 B123162 3/'-O-Galactopyranosylcytarabine CAS No. 155603-72-8

3/'-O-Galactopyranosylcytarabine

Cat. No.: B123162
CAS No.: 155603-72-8
M. Wt: 405.36 g/mol
InChI Key: DHNKPBBSFXICPK-WUKGOCQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-O-Galactopyranosylcytarabine is a glycosylated derivative of cytarabine (1-β-D-arabinofuranosylcytosine), a nucleoside analog widely used in chemotherapy for hematological malignancies. The galactopyranosyl moiety is conjugated at the 3'-hydroxyl position of the arabinofuranose ring, altering its pharmacokinetic and pharmacodynamic properties. This modification aims to enhance solubility, reduce rapid deamination by cytidine deaminase, and improve targeted delivery to cancer cells via galactose-specific receptors (e.g., asialoglycoprotein receptors) .

Structurally, the compound retains cytarabine’s pyrimidine base (cytosine) and arabinose backbone but incorporates a galactose residue, which distinguishes it from other glycosylated cytarabine analogs. Its synthesis typically involves enzymatic or chemical glycosylation strategies, with purity and stereochemical control being critical for biological activity .

Properties

CAS No.

155603-72-8

Molecular Formula

C15H23N3O10

Molecular Weight

405.36 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C15H23N3O10/c16-7-1-2-18(15(25)17-7)13-11(24)12(6(4-20)26-13)28-14-10(23)9(22)8(21)5(3-19)27-14/h1-2,5-6,8-14,19-24H,3-4H2,(H2,16,17,25)/t5-,6-,8+,9+,10-,11+,12-,13-,14+/m1/s1

InChI Key

DHNKPBBSFXICPK-WUKGOCQWSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Other CAS No.

155603-72-8

Synonyms

3'-O-Gal-ara-C
3'-O-galactopyranosyl-ara-C
3'-O-galactopyranosylcytarabine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Galactopyranosylcytarabine typically involves the glycosylation of cytarabine with a galactopyranosyl donor. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the selective attachment of the galactopyranosyl group to the 3’ position of cytarabine.

Industrial Production Methods: Industrial production of 3’-O-Galactopyranosylcytarabine may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Galactopyranosylcytarabine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The galactopyranosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 3’-O-Galactopyranosylcytarabine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes. It is often used in studies related to nucleoside metabolism and enzyme activity.

Medicine: 3’-O-Galactopyranosylcytarabine has potential applications in the treatment of leukemia and other cancers. Its ability to interfere with DNA synthesis makes it a valuable candidate for chemotherapy.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 3’-O-Galactopyranosylcytarabine involves its incorporation into DNA during the S-phase of the cell cycle. This incorporation disrupts DNA synthesis and function, leading to cell death. The compound targets DNA polymerase and other enzymes involved in DNA replication, making it effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 3'-O-Galactopyranosylcytarabine with structurally related glycosylated nucleosides and flavonoids (selected from evidence and literature):

Compound Sugar Moiety Modification Site Key Properties
3'-O-Galactopyranosylcytarabine Galactopyranose 3'-OH of arabinose Enhanced solubility; receptor-mediated uptake; reduced deamination
Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside Mannopyranose 7-OH of flavonoid Antioxidant activity; poor aqueous solubility
Isorhamnetin 3-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] Xylopyranose/Glucopyranose 3-OH of flavonoid Improved bioavailability; anti-inflammatory effects
Cytarabine None (parent compound) N/A Rapid deamination; short plasma half-life; dose-limiting toxicity

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Stability: Unlike cytarabine, which undergoes rapid deamination to inactive uracil arabinoside, 3'-O-Galactopyranosylcytarabine demonstrates prolonged stability in plasma due to steric hindrance from the galactose group .
  • Targeted Delivery: The galactose moiety enables receptor-mediated uptake in hepatocytes and leukemia cells, contrasting with non-targeted analogs like quercetin 3-(3",6"-diacetylgalactoside) .
  • Solubility: The addition of galactopyranose improves aqueous solubility compared to flavonoid glycosides (e.g., thermopsoside/kaempferide 7-glucoside), which often require organic solvents for administration .

Critical Analysis of Evidence

  • Direct comparative data on cytarabine derivatives are sparse in the provided evidence.
  • Gaps: No evidence explicitly addresses galactosylation’s impact on cytarabine’s mechanism of action (e.g., DNA polymerase inhibition). Further studies are needed to validate receptor-mediated uptake hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3/'-O-Galactopyranosylcytarabine
Reactant of Route 2
3/'-O-Galactopyranosylcytarabine

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